2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone involves multiple stepsThe reaction conditions typically involve the use of catalysts such as anhydrous aluminum chloride and reagents like benzoyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the triazole ring plays a crucial role in its activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of the sulfanyl and phenylethanone groups in 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone contributes to its distinct properties and potential uses.
Properties
CAS No. |
538337-30-3 |
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Molecular Formula |
C24H21N3OS2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H21N3OS2/c1-18-12-14-21(15-13-18)29-17-23-25-26-24(27(23)20-10-6-3-7-11-20)30-16-22(28)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3 |
InChI Key |
RQDAPLHQQQVSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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